Enhanced Lipophilicity Modulation and Ligand Efficiency vs. 8-Methyl and 8-Unsubstituted Analogs
The 8-methoxy substituent in 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine (target) significantly reduces calculated logP (cLogP) relative to its 8-methyl analog (2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine) and the unsubstituted parent (2-(4-iodophenyl)imidazo[1,2-a]pyridine), while also introducing unique hydrogen bond acceptor capacity [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | cLogP (Predicted): ~3.10; HBA: 2 (N in imidazole, O in methoxy) |
| Comparator Or Baseline | Comparator 1 (8-Methyl analog): cLogP (Predicted): ~4.07; HBA: 1 (N in imidazole) . Comparator 2 (Unsubstituted parent): cLogP (Measured): 4.41; HBA: 1 (N in imidazole) [2]. |
| Quantified Difference | cLogP reduction of ~0.97 vs. 8-methyl analog and ~1.31 vs. unsubstituted parent. HBA count increases from 1 to 2. |
| Conditions | cLogP values calculated using Daylight/ACD/Lab standard algorithms; HBA count based on topological analysis of canonical SMILES. |
Why This Matters
A lower cLogP (<5) and additional HBA capacity improve lipophilic ligand efficiency (LLE) and aqueous compatibility, which are critical selection criteria for reducing non-specific binding and improving oral bioavailability in drug discovery programs.
- [1] Methoxy group: a non-lipophilic 'scout' for protein pocket finding. 2025. View Source
- [2] Chemsrc. 2-(4-Iodophenyl)imidazo[1,2-a]pyridine (CAS 214958-27-7). View Source
